5-Phenyl-1,3,4-oxadiazol-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

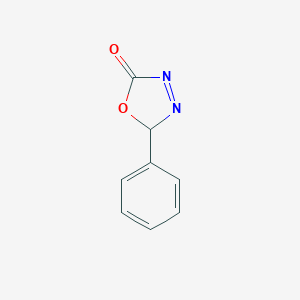

5-Phenyl-1,3,4-oxadiazol-2-ol is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and a phenyl group attached to the ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture .

準備方法

Synthetic Routes and Reaction Conditions

5-Phenyl-1,3,4-oxadiazol-2-ol can be synthesized through several methods. One common approach involves the cyclodehydration of N,N’-diacylhydrazines under microwave-assisted conditions. This method yields the desired oxadiazole derivatives with high efficiency . Another method involves the use of iodine as a catalyst to facilitate the oxidative cyclization of hydrazides and aldehydes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .

化学反応の分析

Substitution Reactions

The phenyl and oxadiazole rings undergo electrophilic and nucleophilic substitutions, enabling structural diversification.

Key Reagents and Conditions:

-

Bromoalkylation : Reacting with bromoalkyl substituents under microwave-assisted conditions using POCl₃ or P₂O₅ yields derivatives (e.g., 2-(2-bromoethyl)-5-phenyl-1,3,4-oxadiazole) .

-

Aryl Substitution : Alkaline hydrolysis (NaOH in H₂O/MeOH, 50–60°C) cleaves ester groups to introduce carboxylic acid functionalities .

Representative Data:

| Substituent Introduced | Reagent/Conditions | Yield (%) | Source |

|---|---|---|---|

| Bromoethyl | P₂O₅ in toluene, 70°C | 68 | |

| Carboxymethyl | NaOH/H₂O/MeOH, 50°C | 41–51 | |

| 4-Chlorophenyl | Polyphosphoric acid, 130°C | 85 |

Cyclization and Ring-Opening Reactions

The compound participates in cyclodehydration and heterocycle-forming reactions.

Synthetic Pathways:

-

Microwave-Assisted Cyclodehydration : N,N’-diacylhydrazines cyclize with POCl₃ under microwave irradiation (70°C, 1–2.5 h) to form oxadiazoles, reducing reaction times by 50% compared to conventional heating .

-

Nitroalkane Cyclization : Reacts with nitroethane in polyphosphoric acid (140°C) to form 5-substituted oxadiazoles, achieving yields up to 92% .

Hydrolysis and Functional Group Transformations

The oxadiazole ring and ester side chains undergo hydrolysis under basic conditions:

Alkaline Hydrolysis:

Ester groups are cleaved using NaOH (10:1 molar ratio) in H₂O/MeOH (50–60°C, 30 min), yielding carboxylic acid derivatives. Purification via recrystallization provides products with 41–51% efficiency .

Catalytic Modifications

Transition-metal catalysts and photoredox systems enhance reaction efficiency.

Pd-Catalyzed Annulations:

Palladium-catalyzed oxidative annulations with isocyanides (toluene, O₂, 100°C) form fused heterocycles, though yields are moderate (55–70%) .

Photocatalytic Oxidative Cyclization:

Visible-light-driven reactions with eosin-Y and CBr₄ under atmospheric O₂ produce halogenated derivatives (e.g., 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine) in >90% yields .

Comparative Reactivity of Oxadiazole Derivatives

The phenyl group enhances stability and modulates electronic effects compared to other oxadiazole isomers.

| Property | 5-Phenyl-1,3,4-oxadiazol-2-ol | 1,2,4-Oxadiazole |

|---|---|---|

| Thermal Stability | High (decomposes >300°C) | Moderate |

| Electrophilic Reactivity | Enhanced at C-2 and C-5 | Lower |

| Hydrolytic Resistance | Stable in acidic conditions | Sensitive |

Mechanistic Insights

科学的研究の応用

Medicinal Chemistry

Inhibition of Notum Carboxylesterase Activity

Recent studies have identified 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones as potent inhibitors of Notum carboxylesterase activity. Notum is a negative regulator of the Wnt signaling pathway, which plays a crucial role in various diseases, including cancer. Research demonstrated that optimization of oxadiazol derivatives led to significant improvements in their inhibitory activity against Notum, making them suitable candidates for drug development aimed at modulating Wnt signaling .

Table 1: Inhibition Potency of Oxadiazol Derivatives

| Compound ID | Structure | Inhibition Potency (IC50) | Remarks |

|---|---|---|---|

| 23dd | Structure | >600-fold increase in activity | Suitable for exploring Notum's role |

Materials Science

Luminescent Properties

The compound has been investigated for its luminescent properties, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials. The oxadiazole core structure contributes to its electron-transfer capabilities and luminescence, making it a candidate for applications in laser dyes and scintillators .

Table 2: Optical Properties of 5-Phenyl-1,3,4-oxadiazol-2-ol Derivatives

| Property | Value | Application Area |

|---|---|---|

| Absorption Maxima | ~300 nm | Fluorescent sensors |

| Emission Range | 325 - 425 nm | OLEDs and laser dyes |

| Quantum Yield | >60% | Photonic devices |

Synthesis Techniques

Microwave-Assisted Synthesis

The synthesis of 5-Phenyl-1,3,4-oxadiazol derivatives has been enhanced through microwave-assisted methods, which significantly reduce reaction times while maintaining high yields. For instance, the use of microwave heating resulted in yields up to 93% for certain derivatives . This method is particularly advantageous for scaling up production for industrial applications.

Case Studies

Case Study 1: Development of Fluorescent Sensors

A study focused on the synthesis of bola-type fluorophores based on oxadiazole derivatives demonstrated their effectiveness as chemosensors. The synthesized compounds exhibited high fluorescence quantum yields and sensitivity to solvent polarity, making them ideal for detecting nitroaromatic compounds .

Case Study 2: Drug Development for Cancer Treatment

The optimization of oxadiazol derivatives targeting Notum has shown promise in preclinical models. The lead compound (23dd) demonstrated favorable pharmacokinetic properties and efficacy in restoring Wnt signaling in cellular assays. This positions it as a potential therapeutic agent in cancer treatment strategies .

作用機序

The mechanism of action of 5-Phenyl-1,3,4-oxadiazol-2-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .

類似化合物との比較

Similar Compounds

Similar compounds to 5-Phenyl-1,3,4-oxadiazol-2-ol include:

- 1,2,4-Oxadiazole

- 1,2,3-Oxadiazole

- 1,2,5-Oxadiazole

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its phenyl group enhances its stability and biological activity compared to other oxadiazole isomers .

特性

IUPAC Name |

2-phenyl-2H-1,3,4-oxadiazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-10-9-7(12-8)6-4-2-1-3-5-6/h1-5,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXPWAAHRICPQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2N=NC(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-02-6 |

Source

|

| Record name | delta(sup 2)-1,3,4-Oxadiazolin-5-one, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。